molecular formula C21H26N2O4S B297841 N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide

N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide

Cat. No. B297841
M. Wt: 402.5 g/mol
InChI Key: SGPBHKFHQXHCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have been developed for the treatment of autoimmune and inflammatory diseases. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of various cytokines. Cytokines are signaling molecules that play a key role in the immune system. By inhibiting the activity of JAK3, N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide prevents the activation of various cytokines, which in turn reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of various cytokines, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the proliferation of T cells, which are key immune cells involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide is its specificity for JAK3. The compound has been shown to have minimal effects on other JAK enzymes, which reduces the risk of off-target effects. However, one of the limitations of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide is its potential for immunosuppression. The compound has been shown to reduce the proliferation of T cells, which may increase the risk of infections in patients.

Future Directions

There are several future directions for the research on N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide. One direction is the development of more specific JAK3 inhibitors that have minimal effects on other JAK enzymes. Another direction is the investigation of the long-term effects of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide on the immune system. Finally, the development of combination therapies that target multiple cytokines and signaling pathways may provide more effective treatments for autoimmune and inflammatory diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-ethoxybenzenesulfonyl chloride with aniline to form N-(4-ethoxyphenyl)sulfonylaniline. The second step involves the reaction of N-(4-ethoxyphenyl)sulfonylaniline with cyclopentyl bromide to form N-cyclopentyl-N-(4-ethoxyphenyl)sulfonylaniline. The final step involves the reaction of N-cyclopentyl-N-(4-ethoxyphenyl)sulfonylaniline with ethyl chloroacetate to form N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide.

Scientific Research Applications

N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to be a potent inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of various cytokines. N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

Product Name

N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H26N2O4S/c1-2-27-19-12-14-20(15-13-19)28(25,26)23(18-10-4-3-5-11-18)16-21(24)22-17-8-6-7-9-17/h3-5,10-15,17H,2,6-9,16H2,1H3,(H,22,24)

InChI Key

SGPBHKFHQXHCEA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3

Origin of Product

United States

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